

4-Methoxyestrone: A Technical Overview of its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxyestrone

Cat. No.: B195173

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Introduction

4-Methoxyestrone (4-MeOE1) is an endogenous estrogen metabolite that has garnered significant attention in the scientific community for its role as a biomarker in hormone-related research. As a downstream product of estrone metabolism, its formation and clearance provide valuable insights into the intricate processes of estrogen detoxification. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, metabolic pathways, and relevant experimental methodologies associated with **4-Methoxyestrone**.

Chemical Structure and Identification

4-Methoxyestrone is a steroid hormone characterized by an estrane core structure, featuring a methoxy group at the C4 position of the aromatic A ring. This seemingly minor modification from its precursor, 4-hydroxyestrone, significantly alters its biological activity.

Identifier	Value
IUPAC Name	(8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one[1]
Molecular Formula	C ₁₉ H ₂₄ O ₃ [1][2]
Molecular Weight	300.39 g/mol [2][3]
Canonical SMILES	C[C@]12CC[C@H]3--INVALID-LINK--CCC4=C3C=CC(=C4OC)O
InChI Key	PUEXVLNGOBYUEW-BFDPJXHCSA-N
CAS Number	58562-33-7

Physicochemical Properties

The physicochemical properties of **4-Methoxyestrone** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. While some experimental data is limited, computational predictions and data from analogous compounds provide valuable estimates.

Property	Value	Notes
Melting Point	Not available	Data for the closely related 2-Methoxyestrone is also not readily available.
Boiling Point	Not available	As a solid, decomposition may occur at high temperatures.
Solubility	Low aqueous solubility	Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
pKa (Phenolic Hydroxyl)	~10.8	Estimated based on the pKa of 2-methoxyestrone (10.81) and estrone (10.77).
Topological Polar Surface Area	46.5 Å ²	Computed value.

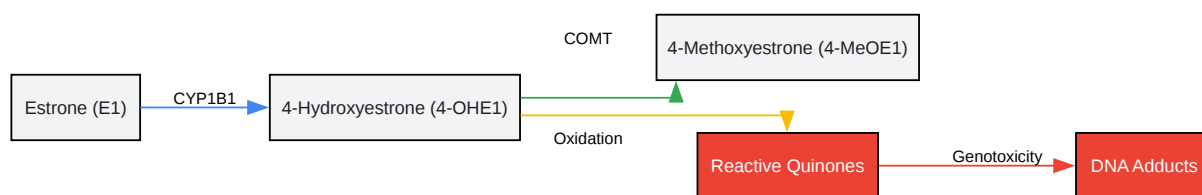
Pharmacological Properties and Biological Significance

4-Methoxyestrone is primarily recognized for its role in the detoxification of catechol estrogens. Unlike its precursor, 4-hydroxyestrone, which can be oxidized to reactive quinones that may cause DNA damage, **4-Methoxyestrone** is considered a less harmful metabolite.

Parameter	Description
Mechanism of Action	Primarily functions as a detoxified metabolite of 4-hydroxyestrone. It has very low affinity for estrogen receptors (ER α and ER β) and is considered to have minimal estrogenic activity.
Receptor Binding Affinity	The relative binding affinity of 4-Methoxyestrone for both ER α and ER β is reported to be less than 1% compared to estradiol.
Metabolism	Formed from 4-hydroxyestrone via methylation catalyzed by the enzyme Catechol-O-methyltransferase (COMT). This is a key step in Phase II detoxification of estrogens.
Biological Role	The ratio of 4-Methoxyestrone to 4-hydroxyestrone in urine is used as a biomarker to assess COMT activity and the efficiency of estrogen methylation, which may have implications for hormone-related cancer risk.

Metabolic Pathway

The formation of **4-Methoxyestrone** is a critical step in the metabolic cascade of estrogens. This pathway primarily involves two key enzymatic steps: hydroxylation followed by methylation.



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Figure 1. Metabolic pathway of **4-Methoxyestrone** formation.

As depicted in Figure 1, estrone is first hydroxylated at the 4-position by cytochrome P450 enzymes, primarily CYP1B1, to form 4-hydroxyestrone. This catechol estrogen can then follow one of two paths: detoxification through methylation by COMT to form the stable **4-Methoxyestrone**, or oxidation to form reactive quinones that can lead to DNA damage.

Experimental Protocols

The study of **4-Methoxyestrone** involves various experimental techniques, from its synthesis and purification to the assessment of its biological activity.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of **4-Methoxyestrone** is not readily available in the provided search results, a general approach can be inferred from the synthesis of similar methoxylated estrogens, such as 2-methoxyestradiol. The synthesis would likely involve the selective methylation of the 4-hydroxyl group of 4-hydroxyestrone.

Purification of **4-Methoxyestrone** from biological samples or synthetic reactions is typically achieved using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is a common method for separating estrogen metabolites.

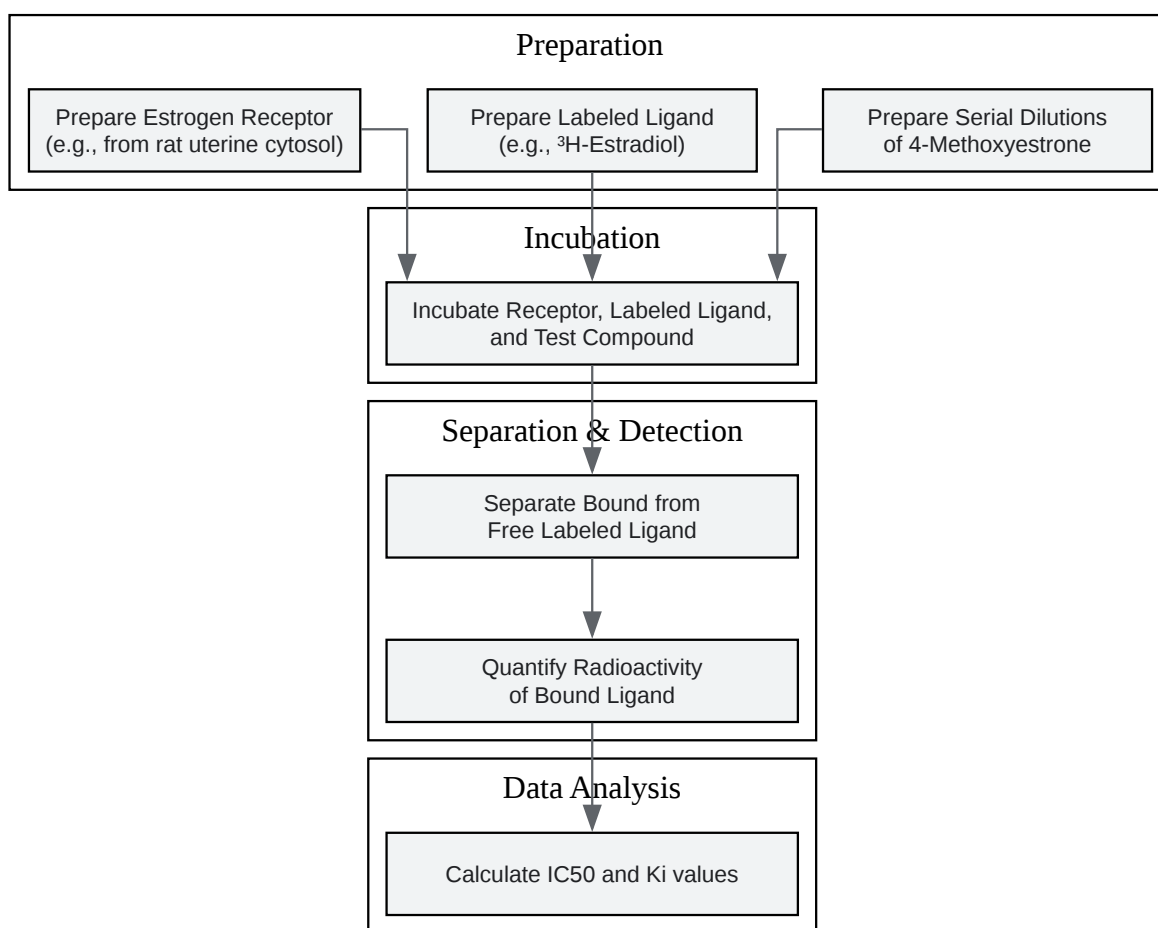
Characterization

The structural confirmation and characterization of **4-Methoxyestrone** rely on standard analytical techniques:

- **Mass Spectrometry (MS):** Used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for both quantification and identification in complex biological matrices.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Provides detailed information about the chemical structure, including the position of the methoxy group and the stereochemistry of the steroid core.

Biological Assays

Estrogen Receptor Binding Assay: To determine the binding affinity of **4-Methoxyestrone** to estrogen receptors, a competitive binding assay is employed. This assay typically involves incubating the receptor protein with a radiolabeled or fluorescently-labeled estrogen (e.g., estradiol) and varying concentrations of the test compound (**4-Methoxyestrone**). The ability of **4-Methoxyestrone** to displace the labeled ligand from the receptor is measured, and from this, the inhibitory concentration (IC₅₀) and binding affinity (K_i) can be calculated.



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Figure 2. General workflow for an estrogen receptor competitive binding assay.

Cell Proliferation Assay (E-screen Assay): To assess the estrogenic or anti-estrogenic activity of **4-Methoxyestrone**, a cell-based proliferation assay using an estrogen-responsive cell line, such as MCF-7 breast cancer cells, can be performed. The assay measures the effect of the compound on the rate of cell proliferation. Given its low receptor affinity, **4-Methoxyestrone** is expected to have minimal to no effect on the proliferation of these cells.

Conclusion

4-Methoxyestrone is a key metabolite in the estrogen detoxification pathway. Its chemical structure, characterized by the C4-methoxy group, renders it biologically less active than its precursor, 4-hydroxyestrone. The quantification of **4-Methoxyestrone**, often in relation to its precursor, serves as a valuable tool for researchers and clinicians in assessing estrogen metabolism and its potential links to health and disease. Further research into the subtle biological roles of this and other methoxylated estrogens may unveil new insights into hormonal regulation and its impact on human health.

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- To cite this document: BenchChem. [4-Methoxyestrone: A Technical Overview of its Chemical Structure, Properties, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195173#chemical-structure-and-properties-of-4-methoxyestrone>]

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